4-chloro-3-nitro-5-sulfamoylbenzoic acid

説明

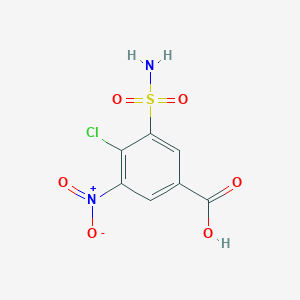

4-Chloro-3-nitro-5-sulphamoylbenzoic acid is a chemical compound with the molecular formula C7H5ClN2O6S and a molecular weight of 280.64 g/mol . It is characterized by the presence of chloro, nitro, and sulphamoyl functional groups attached to a benzoic acid core. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

準備方法

The synthesis of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid typically involves multiple steps:

Starting Material: The synthesis begins with 4-chlorobenzoic acid.

Sulphonation: The sulphamoyl group is introduced via sulphonation, using chlorosulfonic acid followed by reaction with ammonia.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time .

化学反応の分析

4-Chloro-3-nitro-5-sulphamoylbenzoic acid undergoes various chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The sulphamoyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis . Major products formed from these reactions include amino derivatives, substituted benzoic acids, and hydrolyzed products .

科学的研究の応用

Biological Activities

Research indicates that CNSB exhibits several notable biological activities:

- Antimicrobial Properties : CNSB has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. In studies, it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Enzyme Inhibition : CNSB is utilized in biochemical assays to study enzyme activities. It has shown competitive inhibition of carbonic anhydrase with an IC50 value of 25 µM, indicating significant potential for modulating enzyme functions.

- Protein Binding Studies : The compound interacts strongly with serum albumin, with a binding constant , which may influence its pharmacokinetics.

Chemistry

CNSB serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds. Its ability to undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The chloro group can be replaced by nucleophiles such as amines.

- Oxidation : The sulfonic acid group can be oxidized using strong oxidizing agents.

These properties make CNSB valuable in organic synthesis and catalysis.

Medicine

In pharmaceuticals, CNSB is particularly relevant for:

- Drug Development : It is used in the formulation of drugs such as Bumetanide, a diuretic. CNSB is involved in Abbreviated New Drug Application (ANDA) processes and toxicity studies for drug formulations.

Analytical Chemistry

CNSB can be analyzed through high-performance liquid chromatography (HPLC) methods. For instance, a reverse phase HPLC method using acetonitrile, water, and phosphoric acid has been developed for its separation and analysis. This method is scalable and suitable for pharmacokinetic studies.

Case Studies

-

Antimicrobial Activity :

- A study evaluated CNSB's effectiveness against bacterial strains, showing significant inhibition at low concentrations (50 µg/mL).

-

Enzyme Inhibition Studies :

- CNSB was tested for its inhibitory effects on carbonic anhydrase, demonstrating competitive inhibition with a calculated IC50 value of 25 µM.

-

Protein Interaction Studies :

- Binding studies using fluorescence spectroscopy revealed a strong affinity of CNSB for serum albumin, indicating potential implications for drug delivery systems.

作用機序

The mechanism of action of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid involves its functional groups:

Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

Sulphamoyl Group: This group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.

Chloro Group: The chloro group can participate in electrophilic substitution reactions, modifying the compound’s reactivity.

These interactions can affect various molecular targets and pathways, leading to the compound’s biological effects .

類似化合物との比較

4-Chloro-3-nitro-5-sulphamoylbenzoic acid can be compared with other similar compounds:

4-Chloro-3-nitrobenzoic acid: Lacks the sulphamoyl group, making it less versatile in forming hydrogen bonds.

3-Nitro-4-chlorobenzoic acid: Similar structure but different positioning of functional groups, affecting its reactivity.

4-Chloro-3-sulphamoylbenzoic acid: Lacks the nitro group, reducing its potential for reduction reactions.

These comparisons highlight the unique combination of functional groups in 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, which contributes to its distinct chemical and biological properties .

生物活性

4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2) is a compound with significant biological activity and various applications in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a chloro group, a nitro group, and a sulfamoyl group attached to a benzoic acid moiety. Its chemical formula is .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.64 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in water |

| LogP (Partition Coefficient) | 0.7139 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration : 4-Chlorobenzoic acid is treated with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Sulfonation : The resulting compound undergoes sulfonation with concentrated sulfuric acid to form the sulfamoyl derivative.

- Purification : The final product is purified through crystallization.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The acidic properties of the sulfonamide group enhance its reactivity, allowing it to participate in biochemical assays and therapeutic applications.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like hypertension.

- Protein Interaction : It can modulate protein interactions, impacting cellular signaling pathways.

Pharmacological Applications

This compound has been explored for several pharmacological applications:

- Diuretic Activity : Similar to its analogs like Bumetanide, it exhibits diuretic properties by inhibiting sodium-potassium-chloride co-transporter (NKCC), leading to increased urine production.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Study on Diuretic Effects : A study demonstrated that derivatives of this compound showed significant diuretic effects in animal models, suggesting potential use in managing edema and hypertension .

- Toxicity Assessments : Toxicity studies indicate that while the compound has therapeutic potential, it must be used cautiously due to possible side effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Diuretic Activity | Anti-inflammatory Activity | Structural Features |

|---|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | Moderate | Low | Lacks sulfamoyl group |

| 4-Chloro-3-sulfamoylbenzoic acid | High | Moderate | Contains sulfamoyl group |

| Bumetanide | High | Low | Similar structure but different groups |

特性

IUPAC Name |

4-chloro-3-nitro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYLUAGCBGTEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177433 | |

| Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22892-96-2 | |

| Record name | 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22892-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022892962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITRO-5-SULPHAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NE2W7JJM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。